molecular formula C18H20N4O4S B2792382 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1251620-79-7

2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2792382
CAS No.: 1251620-79-7
M. Wt: 388.44
InChI Key: MLARHSNPADZSPR-UHFFFAOYSA-N
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Description

2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a synthetic compound of interest in various scientific fields due to its unique structural properties and potential applications. The compound features an intricate structure with an isothiazolo[4,3-d]pyrimidine core, which contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide typically involves the condensation of an appropriate isothiazole derivative with a pyrimidine precursor under controlled conditions. Commonly, organic solvents and catalysts are utilized to facilitate these reactions, with the optimal conditions being fine-tuned to maximize yield and purity.

Industrial Production Methods

On an industrial scale, the production methods might include the use of high-throughput synthesis equipment, automation to streamline the process, and stringent quality control measures to ensure the consistency of the compound. Scaling up from laboratory synthesis usually involves adjusting reaction parameters to accommodate larger volumes and implementing processes to manage the exothermic nature of some of these reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often influenced by the functional groups present in the molecule, such as the isopropyl and methoxy groups.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like hydrogen peroxide or permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve nucleophilic or electrophilic agents, depending on the desired transformation.

Major Products Formed

The products formed from these reactions can vary widely. Oxidation might lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions often produce derivatives that retain the core structure but with altered functional groups, providing a range of compounds for further study or application.

Scientific Research Applications

This compound has shown promise in several areas:

  • Chemistry

    Its unique structure makes it a valuable reagent for organic synthesis and catalysis research, potentially leading to new materials or chemical processes.

  • Biology

    Its bioactivity suggests potential as a tool for studying biochemical pathways and mechanisms, particularly in enzymatic reactions.

  • Medicine

    Preliminary studies may indicate its utility as a lead compound in drug development, targeting specific enzymes or receptors involved in disease processes.

  • Industry

    Beyond research, its properties could be harnessed in the development of new materials or chemicals for use in various industrial applications, from pharmaceuticals to agrochemicals.

Mechanism of Action

The compound's mechanism of action is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its structural features might allow it to inhibit an enzyme by binding to its active site, thereby blocking substrate access and altering the enzyme's activity. Alternatively, it could bind to a receptor, inducing a conformational change that affects signal transduction.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as analogs with different substituents on the isothiazolo[4,3-d]pyrimidine core, 2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is unique due to its specific combination of isopropyl, methoxy, and acetamide groups. This combination can significantly influence its reactivity and interaction with biological targets, providing distinct advantages or disadvantages compared to its analogs. For example, analogs lacking the methoxy group might show reduced solubility or altered bioactivity.

That's the scoop on this compound. It's an intriguing compound with a lot of potential in various fields!

Properties

IUPAC Name

2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11(2)22-17(24)16-14(10-27-20-16)21(18(22)25)9-15(23)19-8-12-5-4-6-13(7-12)26-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLARHSNPADZSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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